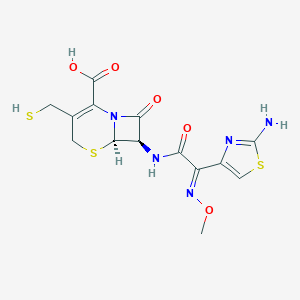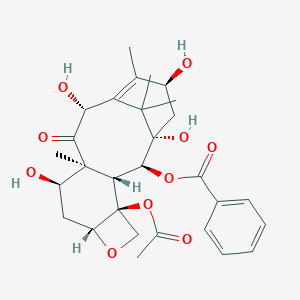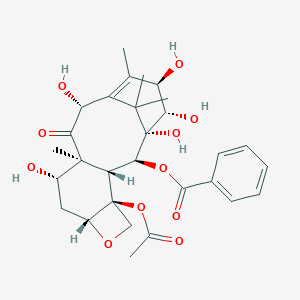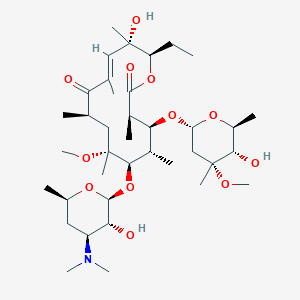
Oxacyclotetradecan-Erythromycin-Derivat
Übersicht
Beschreibung
Oxacyclotetradecane Erythromycin Derivative is a chemical compound . It is a derivative of erythromycin, a broad-spectrum antibiotic produced by Streptomyces erythreus . Erythromycin and its derivatives are primarily used as antibacterial drugs .
Synthesis Analysis
The reactivity of the C12-21 alkene of some erythromycin A derivatives was studied. This double bond was easily oxidized to the corresponding epoxide with excellent stereoselectivity . In the case of 6-O-allylated erythromycin derivatives, the C12-21 alkene was selectively epoxidized in the presence of the 6-O-allyl moiety .Chemical Reactions Analysis
The C12-21 alkene of some erythromycin A derivatives was found to be an active reaction site. It was easily oxidized to the corresponding epoxide with excellent stereoselectivity . When an erythromycin derivative containing a C12-21 alkene was treated with diazomethane, a [3+2] cycloaddition affording a pyrazoline occurred .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Oxacyclotetradecan-Erythromycin-Derivat: wird hauptsächlich als Antibiotikum zur Behandlung von Infektionen der Atemwege eingesetzt. Sein Wirkmechanismus beruht auf der Hemmung der bakteriellen Proteinsynthese, wodurch es gegen eine Reihe von grampositiven Bakterien wirksam ist .
Pharmazeutische Analyse
In der pharmazeutischen Analyse wird dieses Derivat mit Techniken wie Spektrophotometrie und HPLC quantifiziert. Diese Methoden sind entscheidend, um die richtige Dosierung und Wirksamkeit des Arzneimittels in Tablettenformulierungen sicherzustellen .
Syntheseoptimierung
Die Synthese des Derivats kann durch mikrowellengestützte intramolekulare Umesterung optimiert werden. Diese Methode verbessert die Ausbeuten und verkürzt die Reaktionszeiten, was für die großtechnische pharmazeutische Produktion von Vorteil ist .
Entzündungshemmende Aktivität
Neben seinen antibakteriellen Eigenschaften zeigt das Derivat auch eine entzündungshemmende Aktivität. Dies macht es zu einem möglichen Kandidaten für die Behandlung von Entzündungszuständen, die nicht unbedingt durch bakterielle Infektionen verursacht werden .
Prokinetische Aktivität
Forschungen haben gezeigt, dass Erythromycin-Derivate prokinetische Wirkungen haben können, d. h. sie können die Magen-Darm-Motilität verbessern. Diese Anwendung ist besonders nützlich bei der Behandlung von Gastroparese .
Analytische Chemie
In der analytischen Chemie wird das Derivat als Standard zur Kalibrierung von Instrumenten und Validierung von analytischen Methoden verwendet. Seine stabile Struktur und die bekannten Eigenschaften machen es zu einer idealen Verbindung für solche Zwecke .
Kombinationsstudien mit Arzneimitteln
Das Derivat wird oft in Kombination mit anderen Arzneimitteln wie Ambroxol untersucht, um synergistische Effekte zu erforschen. Diese Studien können zur Entwicklung neuer Kombinationstherapien für Atemwegserkrankungen führen .
Forschung zu neuartigen therapeutischen Wirkstoffen
Schließlich dient das Derivat als Ausgangspunkt für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen. Forscher modifizieren seine Struktur, um neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu schaffen .
Safety and Hazards
Zukünftige Richtungen
In recent studies, a new class of erythromycin A (EM-A) derivatives with antiproliferative activity has been developed . These studies suggest that erythromycin derivatives, potentially including Oxacyclotetradecane Erythromycin Derivative, could have future applications in the treatment of cancer .
Wirkmechanismus
Target of Action
The primary target of the Oxacyclotetradecane Erythromycin Derivative, similar to other erythromycin derivatives, is the bacterial ribosome . The ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
The Oxacyclotetradecane Erythromycin Derivative acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
The Oxacyclotetradecane Erythromycin Derivative affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it prevents the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and survival . This disruption in protein synthesis leads to the eventual death of the bacterial cell .
Pharmacokinetics
For instance, Roxithromycin, an orally administered erythromycin derivative, has improved absorption, bioavailability, tolerability, and clinical efficacy compared with the parent drug . It achieves high concentrations in most tissues and body fluids .
Result of Action
The result of the action of the Oxacyclotetradecane Erythromycin Derivative is the inhibition of bacterial growth and survival. By preventing protein synthesis, it disrupts essential cellular processes in the bacteria, leading to cell death .
Action Environment
The action, efficacy, and stability of the Oxacyclotetradecane Erythromycin Derivative can be influenced by various environmental factors. For instance, the presence of other antibiotics, pH levels, temperature, and the presence of resistant bacterial strains can all impact the effectiveness of the antibiotic
Biochemische Analyse
Biochemical Properties
The Oxacyclotetradecane Erythromycin Derivative interacts with various enzymes, proteins, and other biomolecules in the body. It is known to target bacterial ribosomes and DNA gyrase, which are crucial components of bacterial protein synthesis and DNA replication, respectively . This interaction inhibits the growth and multiplication of bacteria, making it a potential candidate for antibacterial therapy .
Cellular Effects
The Oxacyclotetradecane Erythromycin Derivative has shown significant effects on various types of cells. It has been found to inhibit both the ribosome and DNA topoisomerase in vitro . In addition, it has demonstrated antiproliferative activity against human tumor cell lines . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Oxacyclotetradecane Erythromycin Derivative exerts its effects at the molecular level through several mechanisms. It binds to the bacterial ribosome, inhibiting protein synthesis . Additionally, it interacts with DNA gyrase, disrupting DNA replication . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Oxacyclotetradecane Erythromycin Derivative can change over time. Studies have shown that while the derivative has poor anti-MRSA effects alone, it possesses high synergism with oxacillin against MRSA ATCC43300 and clinically isolated MRSA . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions of the study .
Dosage Effects in Animal Models
The effects of the Oxacyclotetradecane Erythromycin Derivative can vary with different dosages in animal models. While specific studies on this derivative are limited, research on erythromycin and its derivatives has shown that higher doses can promote drug resistance and undesirable effects . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects and minimize adverse effects.
Metabolic Pathways
The Oxacyclotetradecane Erythromycin Derivative is involved in several metabolic pathways. It is synthesized from erythromycin, which is part of the macrolide family of antibiotics . The biosynthesis of erythromycins involves several enzymes and cofactors, and the derivative may interact with these components .
Transport and Distribution
It is known that erythromycin and its derivatives are transported across bacterial cell membranes by active transport mechanisms . The derivative may interact with similar transporters or binding proteins, influencing its localization or accumulation within cells.
Subcellular Localization
Given its interactions with ribosomes and DNA gyrase, it is likely localized to areas of the cell where these structures are present
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPMQCVVSGOJB-LUHVZOSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478584 | |
| Record name | Oxacyclotetradecane Erythromycin Derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144604-03-5 | |
| Record name | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144604-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclotetradecane Erythromycin Derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






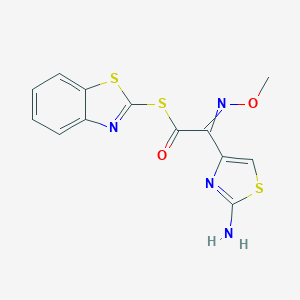
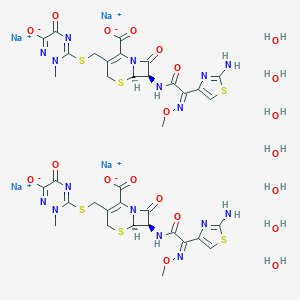

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)

